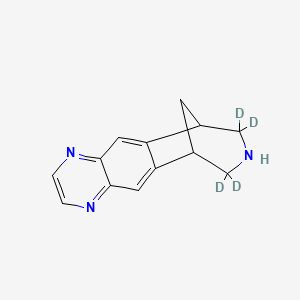

瓦瑞克林-d4

描述

Varenicline-d4: is a deuterium-labeled analog of varenicline, a medication primarily used to aid smoking cessation. The compound is characterized by the replacement of four hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is often employed in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, varenicline .

科学研究应用

瓦瑞尼克林-d4具有广泛的科学研究应用,包括:

药代动力学研究: 在质谱中用作内标,以定量生物样品中的瓦瑞尼克林水平。

代谢途径分析: 有助于研究瓦瑞尼克林的代谢途径,并识别其代谢物。

受体结合研究: 用于研究瓦瑞尼克林在烟碱乙酰胆碱受体上的结合亲和力和活性。

作用机制

瓦瑞尼克林-d4与其母体化合物瓦瑞尼克林一样,在烟碱乙酰胆碱受体的α4β2亚型上起部分激动剂的作用。它与这些受体结合并部分激活它们,这有助于缓解尼古丁戒断症状并减少对尼古丁的渴望。此外,它阻止尼古丁与这些受体的结合,从而减少吸烟的奖励效应 .

生化分析

Biochemical Properties

Varenicline-d4 plays a significant role in biochemical reactions by interacting with nicotinic acetylcholine receptors. It acts as a full agonist at α7 subunit-containing neuronal nicotinic acetylcholine receptors and a partial agonist at α4β2 subunit-containing receptors . These interactions are crucial for its function in modulating neurotransmitter release and reducing nicotine cravings. The binding of Varenicline-d4 to these receptors leads to partial activation, which helps in reducing withdrawal symptoms and cravings associated with nicotine addiction.

Cellular Effects

Varenicline-d4 influences various cellular processes, particularly in neurons. It affects cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors. This modulation leads to changes in neurotransmitter release, which can impact gene expression and cellular metabolism . The compound’s interaction with α4β2 and α7 receptors helps in reducing nicotine-induced upregulation of these receptors, thereby aiding in smoking cessation . Additionally, Varenicline-d4’s effects on intracellular pH homeostasis and its trapping in acidic compartments further influence its cellular activity .

Molecular Mechanism

The molecular mechanism of Varenicline-d4 involves its binding to nicotinic acetylcholine receptors. As a partial agonist at α4β2 receptors and a full agonist at α7 receptors, Varenicline-d4 partially activates these receptors while displacing nicotine from its binding sites . This partial activation results in reduced dopamine release compared to nicotine, which helps in mitigating the rewarding effects of smoking . The compound’s ability to modulate dopaminergic function is a key aspect of its mechanism of action in smoking cessation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Varenicline-d4 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of up to four years . In vitro studies have shown that Varenicline-d4 can reduce nicotine-induced upregulation of nicotinic receptors over extended periods . Long-term exposure to Varenicline-d4 in cell cultures has demonstrated sustained receptor modulation and reduced nicotine cravings .

Dosage Effects in Animal Models

The effects of Varenicline-d4 vary with different dosages in animal models. At lower doses, the compound effectively reduces nicotine cravings and withdrawal symptoms without significant adverse effects . At higher doses, Varenicline-d4 can cause toxic effects, including gastrointestinal disturbances and neuropsychiatric symptoms . The threshold for these adverse effects varies among different animal models, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

Varenicline-d4 undergoes minimal metabolism, with the majority of the compound being excreted unchanged in the urine . The primary route of elimination is through renal excretion, involving glomerular filtration and active tubular secretion via the organic cation transporter . The deuterium labeling in Varenicline-d4 allows for precise tracking of its metabolic pathways using mass spectrometry, providing valuable insights into its pharmacokinetics .

Transport and Distribution

Within cells and tissues, Varenicline-d4 is transported and distributed primarily through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . Varenicline-d4’s distribution is influenced by its binding to nicotinic receptors, leading to its accumulation in neuronal tissues where these receptors are highly expressed .

Subcellular Localization

Varenicline-d4 is localized in various subcellular compartments, including the cytoplasm and acidic vesicles . The compound’s trapping in acidic compartments is a key aspect of its subcellular localization, affecting its activity and function . This localization is influenced by the presence of targeting signals and post-translational modifications that direct Varenicline-d4 to specific cellular compartments .

准备方法

合成路线和反应条件: 瓦瑞尼克林-d4的合成涉及将氘掺入瓦瑞尼克林的分子结构中。这可以通过多种方法实现,包括使用氘气进行催化氢化或在合成过程中使用氘标记的试剂。具体的合成路线可能会有所不同,但通常涉及以下步骤:

起始原料的制备: 合成从起始原料的制备开始,它是瓦瑞尼克林的前体。

氘的掺入: 通过催化氢化或其他氘化技术将氘引入分子中。

工业生产方法: 瓦瑞尼克林-d4的工业生产遵循类似的原理,但规模更大以满足商业需求。该过程包括:

批量合成: 使用优化的反应条件进行大规模合成,以最大限度地提高产量和效率。

质量控制: 实施严格的质量控制措施,以确保最终产品的纯度和同位素标记。

化学反应分析

反应类型: 瓦瑞尼克林-d4会发生多种化学反应,包括:

氧化: 该化合物在特定条件下可以氧化,形成相应的氧化产物。

还原: 可以进行还原反应,以研究氘标记化合物在还原条件下的行为。

常用试剂和条件:

氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原剂: 使用硼氢化钠和氢化铝锂等还原剂。

取代试剂: 各种亲核试剂和亲电试剂可用于取代反应.

主要产物: 这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生羟基化或酮衍生物,而还原可能产生氘标记的醇或胺 .

相似化合物的比较

类似化合物:

瓦瑞尼克林: 母体化合物,用于戒烟。

安非他酮: 另一种戒烟辅助剂,起去甲肾上腺素-多巴胺再摄取抑制剂的作用。

尼古丁替代疗法: 包括尼古丁贴片和口香糖等产品,它们提供受控剂量的尼古丁以减少戒断症状

瓦瑞尼克林-d4的独特性: 瓦瑞尼克林-d4因其氘标记而具有独特性,这在药代动力学和代谢研究中提供了独特的优势。氘的存在会改变化合物的代谢稳定性和药代动力学特征,使其成为药物研究和开发中宝贵的工具 .

属性

IUPAC Name |

13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHBVHOMNKWFT-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

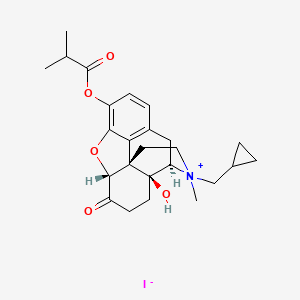

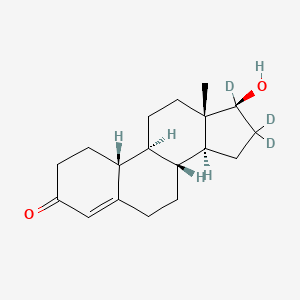

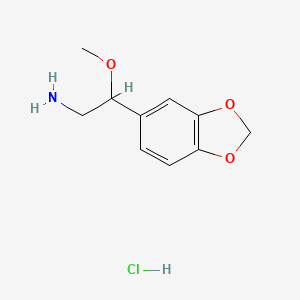

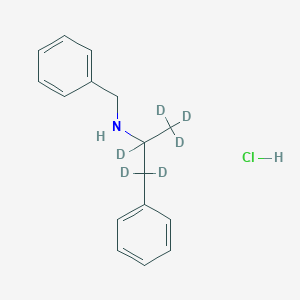

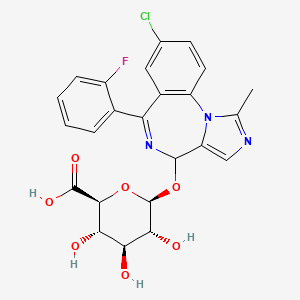

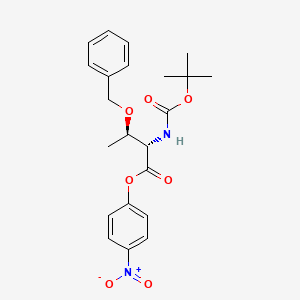

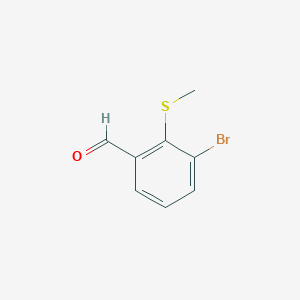

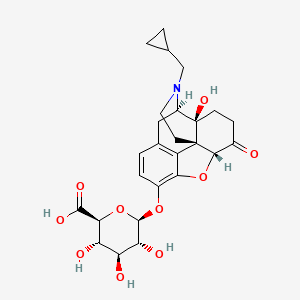

Feasible Synthetic Routes

Q1: What is the role of 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4 in Varenicline research?

A1: 7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline-7,7,9,9-d4, often referred to as Varenicline-D4, serves as an Internal Standard (IS) in a Liquid Chromatography – Tandem Mass Spectrometry (LC–MS/MS) method designed to quantify Varenicline in human plasma samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。